Product packaging for Steenkrotin A(Cat. No.:)

Steenkrotin A

Cat. No.: B1263672
M. Wt: 330.4 g/mol
InChI Key: XKHKWWYWWNXZDZ-NOBMYEPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Steenkrotin A is a diterpenoid natural product isolated from the medicinal plant Croton steenkampianus . This plant has a history of use in folk medicine for the treatment of conditions such as fever and malaria . Isolation studies have identified this compound as a compound with moderate antiplasmodial activity, making it a molecule of interest in infectious disease research . The compact and complex [5-6-7] tricyclic core of this compound presents a significant challenge for synthetic organic chemists . Its intriguing structure features a angularly fused tricyclic framework and multiple stereogenic centers . Research into this compound has therefore been a focal point for methodological development in total synthesis. Key synthetic strategies that have been successfully employed include a rhodium-catalyzed O-H bond insertion followed by an intramolecular carbonyl-ene reaction to build a tetrahydrofuran ring, and sequential samarium(II) iodide-mediated radical cyclizations to construct the [5,7] spirobicyclic skeleton . The first enantioselective total synthesis of (+)-Steenkrotin A was achieved in 18 steps, which also served to confirm its absolute configuration . Alternative synthetic approaches to construct its core structure have also utilized an intramolecular nitrile oxide-alkene [3+2] cycloaddition . This compound is intended for research applications only, such as in analytical testing as a standard, in total synthesis studies, and for investigations into its mechanism of biological action and potential therapeutic applications. It is not for diagnostic or therapeutic uses. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O4 B1263672 Steenkrotin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(1S,3S,5R,7R,9S,13R,14R,15S)-14-hydroxy-2,2,5,9,13-pentamethyl-16-oxapentacyclo[11.2.1.01,3.07,11.07,15]hexadec-11-ene-6,10-dione

InChI

InChI=1S/C20H26O4/c1-9-6-12-17(3,4)20(12)14-16(23)18(5,24-20)8-11-13(21)10(2)7-19(11,14)15(9)22/h8-10,12,14,16,23H,6-7H2,1-5H3/t9-,10+,12+,14-,16-,18-,19+,20+/m1/s1

InChI Key

XKHKWWYWWNXZDZ-NOBMYEPTSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@]3(C2(C)C)[C@@H]4[C@H]([C@](O3)(C=C5[C@@]4(C1=O)C[C@@H](C5=O)C)C)O

Canonical SMILES

CC1CC2C(C23C4C(C(O3)(C=C5C4(C1=O)CC(C5=O)C)C)O)(C)C

Synonyms

steenkrotin A

Origin of Product

United States

Isolation, Characterization, and Structural Elucidation of Steenkrotin a

Isolation from Croton steenkampianus

Steenkrotin A was first isolated from the leaves of Croton steenkampianus, a plant belonging to the Euphorbiaceae family. researchgate.netnih.gov The isolation process involved a systematic approach to separate the compound from the complex mixture of molecules present in the plant extract.

Bioassay-Guided Fractionation Methodologies

The isolation of this compound was guided by its biological activity, a process known as bioassay-guided fractionation. mdpi.com Researchers began with a crude ethanol (B145695) extract of the leaves of Croton steenkampianus. researchgate.netnih.gov This initial extract was then subjected to a series of separation steps, and at each stage, the resulting fractions were tested for their antiplasmodial activity against various strains of Plasmodium falciparum, the parasite that causes malaria. researchgate.netresearchgate.net This method ensures that the purification process is focused on isolating the specific compound responsible for the observed biological effect. The fractions that showed significant activity were then carried forward for further separation. mdpi.comresearchgate.net

Chromatographic Separation Techniques

Chromatography was the primary set of techniques used to separate this compound from the other components of the active fractions. nih.govscribd.com This process relies on the differential distribution of compounds between a stationary phase and a mobile phase. chromedia.org While the specific series of chromatographic methods used for this compound's initial isolation involved various column chromatography techniques, the general principle involves passing the mixture through a column packed with a solid support (the stationary phase). nih.gov A solvent or mixture of solvents (the mobile phase) is then passed through the column, and due to differences in properties like polarity and size, the various compounds travel through the column at different rates, allowing for their separation. nih.govcpur.in This multi-step process, likely involving techniques such as silica (B1680970) gel chromatography and possibly high-performance liquid chromatography (HPLC), ultimately yielded pure this compound. nih.govchromedia.org

Structural Elucidation Methodologies

Once isolated, the next critical step was to determine the precise chemical structure of this compound. This was achieved through a combination of powerful analytical techniques.

Spectroscopic Analysis (NMR, IR, UV, MS)

A suite of spectroscopic methods was employed to piece together the molecular puzzle of this compound. fao.orgsolubilityofthings.com These techniques provide different types of information about the molecule's structure. lehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy were instrumental in determining the carbon skeleton and the connectivity of atoms. phdcentre.com NMR provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule. scribd.com

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the functional groups present in this compound. solubilityofthings.com This technique measures the absorption of infrared radiation by the molecule, which causes vibrations in its chemical bonds. lehigh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about any conjugated systems within the molecule. spectroscopyonline.com

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular formula of this compound by providing a very precise measurement of its molecular weight. phdcentre.com

Table 1: Spectroscopic Data for this compound

Technique Key Findings
¹H NMR Revealed the number and connectivity of hydrogen atoms.
¹³C NMR Determined the number and types of carbon atoms.
IR Indicated the presence of specific functional groups.
MS Established the molecular formula.

X-ray Crystallography for Definitive Structural Assignment

While spectroscopic methods provide a wealth of structural information, the definitive three-dimensional structure of this compound was confirmed by single-crystal X-ray diffraction analysis. nih.govnih.gov This powerful technique involves passing X-rays through a well-ordered crystal of the compound. purdue.edu The way the X-rays are scattered by the electrons in the molecule creates a unique diffraction pattern. azolifesciences.com By analyzing this pattern, scientists can calculate the precise position of every atom in the molecule in three-dimensional space, providing an unambiguous structural assignment. purdue.eduazolifesciences.com

Determination of Absolute Configuration

The final piece of the structural puzzle was to determine the absolute configuration of this compound, which refers to the specific spatial arrangement of its atoms. This was achieved through the first enantioselective total synthesis of (+)-Steenkrotin A. nih.govchemistryviews.org By building the molecule from a starting material of known chirality and controlling the stereochemistry of each reaction step, researchers were able to definitively establish the absolute configuration of the naturally occurring compound. nih.govresearchgate.netdntb.gov.ua This synthetic route not only confirmed the structure but also provided a method for producing the compound in the laboratory for further study. chemistryviews.org

Chemical Classification as a Novel Diterpenoid

This compound is classified as a diterpenoid, a large and structurally diverse class of natural products derived from the 20-carbon precursor, geranylgeranyl pyrophosphate. mdpi.comresearchgate.net Diterpenoids are known to be characteristic chemical constituents of the Croton genus. researchgate.netmdpi.com

Structurally, this compound is particularly notable for possessing a novel and highly complex carbon skeleton. scribd.comresearchgate.netresearchgate.net It features an intricate utexas.eduscribd.comacs.orgacs.orgresearchgate.net pentacyclic carbon framework that includes eight stereogenic centers, with six of them being contiguous, and a sterically congested all-carbon quaternary center. utexas.eduscribd.com Due to its unique structural features, it has been described as a meroditerpenoid with a new carbon skeleton, distinguishing it from previously identified diterpenoid classes like clerodanes, tiglianes, and kauranes that are also found in Croton species. mdpi.comresearchgate.net The total synthesis of this compound, first described in 2015, was a significant achievement in natural product synthesis, highlighting the compound's structural complexity. researchgate.netnih.gov

Advanced Synthetic Methodologies for Steenkrotin a and Analogs

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic analysis of Steenkrotin A reveals a strategy centered on the late-stage formation of its intricate ring system from a more manageable precursor. Chemists envisioned that the compact core of this compound could be assembled from an advanced intermediate via key bond-forming reactions. organic-chemistry.org The primary disconnection strategy involves a cascade intramolecular aldol (B89426) condensation/vinylogous retro-aldol/aldol sequence to form the final six-membered ring. chemistryviews.orgnih.gov

This key precursor, a researchgate.netresearchgate.netspirobicyclic skeleton, is disconnected further through two sequential samarium(II) iodide-mediated radical cyclizations. chemistryviews.orgscribd.com The sterically crowded tetrahydrofuran (B95107) subunit is retrosynthetically cleaved via a rhodium-catalyzed O–H bond insertion and an intramolecular carbonyl-ene reaction. chemistryviews.orgnih.gov This strategic breakdown leads back to a significantly simpler and accessible starting material, a chiral cycloheptenone, whose stereochemistry guides the diastereoselective assembly of the entire molecule. chemistryviews.orgorganic-chemistry.org

Total Synthesis Approaches

The total synthesis of this compound has been achieved through innovative and efficient methodologies. The first successful enantioselective total synthesis was accomplished by Hanfeng Ding and his co-workers, establishing the absolute configuration of the natural product. chemistryviews.org This synthesis showcases a series of powerful chemical reactions that construct the complex architecture in a controlled manner. nih.gov

Enantioselective Total Synthesis Strategies

Chiral Cycloheptenone as Starting Material

The synthesis commences with an easily accessible chiral cycloheptenone. chemistryviews.org This starting material is foundational, as its inherent chirality is leveraged to control the stereochemical outcomes of subsequent reactions, ultimately leading to the specific enantiomer of the final product. organic-chemistry.orgnih.gov The conformational preferences of the seven-membered ring in this starting block are crucial for the diastereoselective assembly of the molecule. organic-chemistry.org

Rhodium-Catalyzed O–H Bond Insertion and Intramolecular Carbonyl-Ene Reactions

A key step in the synthesis is the construction of the sterically congested tetrahydrofuran subunit. nih.govthieme-connect.com This is achieved through a sophisticated sequence involving a rhodium-catalyzed O–H bond insertion followed by an intramolecular carbonyl-ene reaction. chemistryviews.orgscribd.com This powerful combination allows for the efficient formation of the five-membered oxygen-containing ring, a central feature of the this compound core structure. nih.govresearchgate.net

Samarium(II) Iodide (SmI2)-Mediated Ueno–Stork and Ketyl–Olefin Cyclizations

To construct the distinctive researchgate.netresearchgate.netspirobicyclic skeleton, the synthesis employs two sequential radical cyclizations mediated by samarium(II) iodide (SmI₂). chemistryviews.orgscribd.com SmI₂, a powerful single-electron reducing agent, facilitates a Ueno–Stork reaction followed by a ketyl-olefin cyclization. nih.govresearchgate.net This elegant one-pot process efficiently forges the spirocyclic core of the molecule from a linear precursor. chemistryviews.orgresearchgate.net

Cascade Intramolecular Aldol Condensation/Vinylogous Retro-Aldol/Aldol Sequences

The final six-membered ring is forged through a remarkable cascade reaction. chemistryviews.orgnih.gov This sequence involves an intramolecular aldol condensation, a vinylogous retro-aldol reaction, and a final aldol reaction. researchgate.netthieme-connect.com A particularly notable feature of this cascade is that it proceeds with an inversion of the relative configuration at the C7 position, a critical maneuver to secure the correct stereochemistry of the natural product (+)-Steenkrotin A. nih.govnih.govresearchgate.net

Stereocenter Construction and Configuration Control

A key challenge is the management of the six contiguous stereogenic centers, which include one all-carbon quaternary center. scribd.com The synthetic strategy employed several key reactions to achieve diastereoselectivity. nih.gov A pivotal moment in the synthesis is a cascade sequence involving an intramolecular aldol condensation, a vinylogous retro-aldol reaction, and a final aldol reaction. researchgate.net This sequence ingeniously leads to the inversion of the relative configuration at the C7 position, a crucial step for establishing the correct stereochemistry of the final product. nih.govnih.gov The absolute configuration of (+)-Steenkrotin A was ultimately confirmed through this enantioselective synthesis, which relied on the controlled construction of its stereocenters. nih.govresearchgate.net

StepReactionPurposeCitation
1Rh-catalyzed O-H bond insertion / Intramolecular carbonyl-ene reactionForms the tetrahydrofuran subunit with stereocontrol. nih.govnih.gov
2Sequential SmI₂-mediated Ueno-Stork and ketyl-olefin cyclizationsConstructs the researchgate.netresearchgate.net spirobicyclic skeleton diastereoselectively. nih.govnih.gov
3Cascade intramolecular aldol/vinylogous retro-aldol/aldol sequenceForms the final six-membered ring and inverts the C7 stereocenter. nih.govnih.govresearchgate.net
Strategic Maneuvers for Pentacyclic Framework Assembly

The assembly of the compact and sterically congested pentacyclic framework of this compound required a highly strategic approach. organic-chemistry.org The retrosynthetic analysis involved a systematic deconstruction of the complex fused system. scribd.com The successful synthesis reported by Ding and co-workers features three critical ring-forming maneuvers that sequentially build the molecule's core. nih.govthieme-connect.com

The key stages of the framework assembly are:

Tetrahydrofuran Subunit Construction : This was accomplished through a rhodium-catalyzed O-H bond insertion followed by an intramolecular carbonyl-ene reaction. scribd.comnih.gov The carbonyl-ene reaction is a powerful tool for forming carbon-carbon bonds and has been applied in the synthesis of various complex molecules. acs.org

researchgate.netresearchgate.net Spirobicyclic Skeleton Formation : The synthesis utilized two sequential radical cyclizations mediated by samarium(II) iodide (SmI₂). nih.govthieme-connect.com A Ueno-Stork reaction followed by a ketyl-olefin cyclization effectively constructed the spirobicyclic system as a single diastereomer. researchgate.netthieme-connect.com

Final Six-Membered Ring Formation : The concluding ring was assembled via a remarkable cascade of an intramolecular aldol condensation, a vinylogous retro-aldol reaction, and another aldol reaction. scribd.comthieme-connect.com This sequence not only closed the final ring but also corrected the stereochemistry at a key position. nih.gov

This convergent strategy allowed for the efficient construction of the intricate core of this compound from a cycloheptenone precursor, demonstrating how conformational preferences of the seven-membered ring could be used to direct diastereoselective assembly. organic-chemistry.org

Tricyclic Core Construction via Intramolecular [3+2] Cycloaddition

Prior to the completion of the total synthesis, research efforts focused on constructing the core structural motifs of Steenkrotin-type diterpenoids. One successful strategy centered on the synthesis of the angularly fused [5–6–7] tricyclic carbon framework. rsc.orgrsc.org This approach utilized an intramolecular nitrile oxide/alkene [3+2] cycloaddition as the key reaction. rsc.orgshanghaitech.edu.cn

The synthesis proceeded as follows:

An appropriate precursor containing both a nitrile oxide (generated in situ) and an alkene was synthesized. rsc.org

This precursor underwent a smooth intramolecular 1,3-dipolar cycloaddition under Mukaiyama conditions, yielding a tricyclic isoxazoline (B3343090) as a single diastereomer. rsc.org

The isoxazoline ring was then opened through reductive cleavage to afford a hydroxyl ketone. rsc.org

Subsequent dehydroxylation and a regioselective aldol/dehydration sequence furnished the desired [5–6–7] tricyclic core. rsc.orgresearchgate.net

This work demonstrated a concise and diastereoselective route to a significant portion of the Steenkrotin skeleton and was envisioned to be applicable to the total synthesis of Steenkrotins A and B. rsc.org

StageKey ReactionOutcomeCitation
Ring FormationIntramolecular nitrile oxide/alkene [3+2] cycloadditionForms tricyclic isoxazoline as a single diastereomer. rsc.orgcrystallography.net
Ring OpeningReductive cleavage of isoxazolineGenerates a key hydroxyl ketone intermediate. rsc.org
FinalizationRegio-selective aldol/dehydrationConstructs the final enone in the 7-membered ring. rsc.orgresearchgate.net

Development of Novel Synthetic Strategies and Methods

The total synthesis of (+)-Steenkrotin A is a notable example of the development of novel synthetic strategies to address the challenges posed by complex natural products. shanghaitech.edu.cn The successful route is distinguished by its efficiency and the creative combination of several powerful chemical transformations. nih.govshanghaitech.edu.cn

The key strategic innovations include:

A Cascade Aldol Sequence : The use of an intramolecular aldol condensation/vinylogous retro-aldol/aldol sequence is a particularly novel method. nih.govresearchgate.net This cascade not only formed the final ring but also corrected a crucial stereocenter (C7) in the process, streamlining the synthesis and solving a significant stereochemical problem. nih.gov

Sequential Radical Cyclizations : The application of two successive SmI₂-mediated cyclizations (Ueno-Stork and ketyl-olefin) proved highly effective for the diastereoselective construction of the sterically demanding researchgate.netresearchgate.net spirobicyclic core. nih.govscribd.com

These methods, developed and applied in the context of the this compound synthesis, contribute valuable tools and strategic insights to the broader field of organic synthesis. shanghaitech.edu.cn

Challenges and Innovations in Complex Natural Product Synthesis

The synthesis of complex natural products like this compound serves as a driving force for innovation in organic chemistry. consensus.appdokumen.pub The primary challenges inherent in the synthesis of this compound include its structural complexity, featuring a unique [3–5–5–6–7] pentacyclic skeleton, a congested tetrahydrofuran moiety, and six contiguous stereogenic centers. rsc.orgscribd.comthieme-connect.com

Key challenges and the corresponding innovations are:

Structural Complexity : The dense, three-dimensional arrangement of fused rings is a significant hurdle. The innovation here was a retrosynthetic plan that systematically disconnected the framework into manageable subunits, which were then assembled using highly effective ring-forming reactions. scribd.comresearchgate.net

Stereochemical Control : Establishing the correct relative and absolute stereochemistry across eight stereocenters is a major difficulty. ethz.ch The innovative solution was the application of a series of diastereoselective reactions and, most notably, a cascade reaction that inverted a stereocenter late in the synthesis to achieve the desired configuration. nih.govnih.gov This avoided more complex and potentially lower-yielding routes that would have attempted to set that stereocenter correctly at an earlier stage.

The successful total synthesis of this compound highlights how tackling difficult molecular targets leads to the development of new reactions and more sophisticated strategic approaches, ultimately expanding the capabilities of chemical synthesis. researchgate.netdokumen.pub

Biosynthetic Pathways and Proposed Biogenetic Hypotheses

General Diterpenoid Biosynthesis Overview

Diterpenoids constitute a vast and diverse class of natural products, with over 18,000 known compounds. nih.gov Their biosynthesis begins with the universal C5 isoprene (B109036) precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). jmb.or.kr In plants, these precursors are typically generated via the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. rsc.org

The key steps in diterpenoid biosynthesis can be summarized as follows:

Precursor Formation : Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP with three molecules of IPP to form the central C20 precursor for all diterpenoids, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). jmb.or.kr

Skeleton Formation : The linear GGPP is then transformed into various cyclic hydrocarbon skeletons by enzymes known as diterpene synthases (diTPSs) or diterpene cyclases (DTCs). researchgate.net These enzymes are categorized based on their structure and catalytic mechanism:

Class II diTPS : These enzymes contain a conserved DxDD motif and initiate cyclization by protonating the terminal double bond of GGPP. researchgate.netnih.gov This typically leads to a bicyclic intermediate, such as labdane (B1241275) diphosphate. rsc.org

Class I diTPS : These enzymes possess a conserved DDxxD motif and catalyze the ionization of the diphosphate ester from the cyclized intermediate (or from GGPP directly), leading to further cyclization or rearrangement cascades. jmb.or.kr

Bifunctional diTPS : Some enzymes, particularly in gymnosperms, contain both Class I and Class II active sites and can perform the complete two-step cyclization process. jmb.or.kr

Functionalization : After the foundational carbon skeleton is assembled, it undergoes extensive tailoring or functionalization by a host of enzymes, most notably cytochrome P450 monooxygenases (CYPs) and dioxygenases. researchgate.netnih.gov These modifications, including hydroxylations, oxidations, and acylations, are responsible for the immense structural diversity observed in the diterpenoid family. researchgate.net

Hypothetical Biosynthetic Routes to Steenkrotin A

While the specific enzymatic pathway to this compound has not been fully elucidated, its complex rsc.orgrsc.orgresearchgate.netnih.govwikipedia.org pentacyclic carbon framework suggests a sophisticated series of intramolecular bond-forming events. utexas.edu A plausible biogenetic hypothesis can be proposed based on the known chemistry of related diterpenoids from the Euphorbiaceae family and insights from its total synthesis. utexas.edunih.gov

The biosynthesis is thought to originate from a casbane-type diterpenoid precursor, which is common in the Croton genus. The proposed pathway likely involves a cascade of intramolecular cyclizations. The total synthesis of (±)-steenkrotin A provides a chemical precedent for how such a complex structure can be assembled, featuring key transformations that may mimic biosynthetic steps. oup.comnih.gov These include:

An intramolecular carbonyl-ene reaction to form the tetrahydrofuran (B95107) ring. nih.govchemistryviews.org

A radical-mediated cyclization to construct the rsc.orgwikipedia.org spirobicyclic system. nih.gov

A remarkable cascade sequence involving an intramolecular aldol (B89426) condensation, a vinylogous retro-aldol reaction, and a final aldol condensation to forge the six-membered ring and set the final stereochemistry. oup.comnih.gov

This proposed cascade highlights nature's efficiency, where a single precursor is guided through a series of thermodynamically favorable ring closures and rearrangements to yield the architecturally complex final product.

Role of Squalene-Hopene Cyclases and Other Biocatalytic Pathways

Squalene-hopene cyclases (SHCs) are enzymes that catalyze one of the most complex single-step reactions in biochemistry: the cyclization of the linear C30 triterpenoid (B12794562) precursor, squalene, into the pentacyclic hopene skeleton. wikipedia.orgasm.org This transformation involves a protonation-initiated cascade that forms five rings and establishes nine stereocenters. wikipedia.orgnih.gov SHCs are primarily found in bacteria, where the resulting hopanoids function as membrane rigidifiers, analogous to sterols in eukaryotes. wikipedia.orgnih.gov

Although SHCs act on a triterpene substrate, their mechanism is highly relevant to the biosynthesis of polycyclic diterpenoids like this compound. nih.gov The key features of SHCs and related enzymes are:

Protonation-Initiated Catalysis : Unlike many terpene cyclases that start with the ionization of a diphosphate group (Class I), SHCs initiate the reaction by protonating a terminal double bond of the substrate. nih.gov This mechanism is shared by Class II diterpene cyclases, which form the initial rings of many complex diterpenoids. rsc.orgnih.gov

Structural and Evolutionary Relationship : Bacterial Class II diterpene cyclases exhibit key sequence similarities, including the catalytic DxDD motif, with triterpene cyclases like SHC. nih.gov This suggests a shared evolutionary ancestry, where an ancient triterpene cyclase may have evolved to accept the C20 GGPP substrate, giving rise to the vast family of plant diterpenoids. nih.gov

The formation of this compound's intricate skeleton from a presumed casbane precursor would necessitate a series of complex cyclizations. It is highly probable that these steps are catalyzed by specialized diterpene cyclases that operate through mechanisms analogous to those of SHCs, employing precisely controlled carbocationic intermediates to orchestrate the formation of multiple carbon-carbon bonds within a single active site.

Comparative Biogenetic Analysis with Related Natural Products

The proposed biosynthesis of this compound can be contextualized by comparing it to the formation of other structurally complex natural products, particularly other diterpenoids.

ent-Kaurene (B36324) Diterpenoids : This large family of compounds, found in plants like those of the Isodon genus, often possesses complex, caged structures. nih.gov Their biosynthesis involves an initial cyclization of GGPP to ent-copalyl diphosphate by a Class II diTPS, followed by further cyclization by a Class I diTPS to form the tetracyclic ent-kaurene skeleton. rsc.org Subsequent oxidative modifications by CYPs lead to the final products. This two-stage cyclization process is a common strategy in diterpenoid biosynthesis. rsc.org

Tigliane Diterpenoids (e.g., Ingenol) : Ingenol, another diterpenoid from the Euphorbiaceae family, features a highly strained "inside-out" bridged ring system. utexas.edu Its biogenesis is believed to proceed from a casbane or lathyrane precursor, involving significant skeletal rearrangements. This highlights a common theme in the biosynthesis of Euphorbiaceae diterpenoids: the generation of a common macrocyclic precursor followed by divergent, species-specific cyclization and rearrangement cascades to produce immense structural variety.

Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) : Compounds like Garsubellin A share a high degree of structural complexity with this compound, featuring dense, caged architectures. nih.gov The biosynthesis of many PPAPs is proposed to involve a biomimetic dearomatization of a phloroglucinol (B13840) derivative, followed by cyclization events. nih.gov This strategy of using an aromatic precursor to set the stage for complex three-dimensional construction represents a different, yet powerful, biosynthetic logic.

The hypothetical pathway to this compound combines elements seen in these other biosynthetic routes, namely the use of a diterpenoid precursor common to its plant family and a series of intricate, enzyme-mediated cyclizations and rearrangements to build its unique pentacyclic framework.

Structure Activity Relationship Sar Studies of Steenkrotin a and Its Derivatives

Design and Synthesis of Steenkrotin A Analogs and Derivatives

The capacity to design and synthesize analogs and derivatives of this compound is fundamentally reliant on a robust and efficient total synthesis of the parent molecule. The first concise and diastereoselective total synthesis of (±)-Steenkrotin A was a significant achievement that laid the groundwork for future medicinal chemistry efforts. scribd.com This was later followed by an enantioselective total synthesis of (+)-Steenkrotin A, which was achieved in 18 steps and established the absolute configuration of the natural product. researchgate.netresearchgate.net

The synthetic strategies employed are notable for their innovative approaches to constructing the complex pentacyclic framework of this compound. Key features of these syntheses include:

A rhodium-catalyzed O-H bond insertion followed by an intramolecular carbonyl-ene reaction to assemble the tetrahydrofuran (B95107) subunit. scribd.comresearchgate.net

Sequential samarium(II) iodide (SmI₂) -mediated Ueno–Stork and ketyl–olefin cyclizations to form the dp.techacs.org spirobicyclic core. scribd.comresearchgate.net

An intramolecular aldol (B89426) condensation/vinylogous retro-aldol/aldol cascade to construct the final six-membered ring. scribd.comresearchgate.net

While the existing literature primarily focuses on the total synthesis of the natural product itself, this accomplishment is the essential prerequisite for producing analogues. dp.techacs.orgacs.orgnih.govacs.orgacs.orgu-tokyo.ac.jputexas.edu The research interests of scientists involved in these syntheses include the total synthesis of anticancer natural products and their analogues, coupled with biological evaluation for SAR studies. shanghaitech.edu.cn This indicates a clear path toward the future development of this compound derivatives. However, to date, specific studies detailing the design and synthesis of a library of this compound analogs for the explicit purpose of SAR have not been extensively reported in peer-reviewed literature.

Functional Group Modifications and Stereochemical Variations

Furthermore, this compound possesses multiple stereogenic centers. scribd.com The synthesis of stereoisomers, or epimers, at key positions would be invaluable for understanding the three-dimensional requirements for its biological action. The enantioselective synthesis of (+)-Steenkrotin A provides a critical tool for creating and testing these stereochemical variations. researchgate.net

Despite the clear potential for these studies, dedicated research on the functional group modifications and stereochemical variations of this compound has not yet been detailed in published scientific literature. Such studies represent a logical and important next step in elucidating the full therapeutic potential of this natural product.

Assessment of Structural Features Influencing Biological Activities

This compound has been identified as having moderate antiplasmodial activity against various strains of Plasmodium falciparum, the parasite responsible for malaria. researchgate.netnih.gov The reported 50% inhibitory concentration (IC₅₀) values from in vitro assays are presented in the table below.

CompoundP. falciparum StrainIC₅₀ (µM)
This compoundD10 (chloroquine-susceptible)15.8
This compoundD6 (chloroquine-susceptible)>30
This compoundDd2 (chloroquine-resistant)9.4
This compoundW2 (chloroquine-resistant)9.1
Data sourced from in vitro antiplasmodial assays. nih.gov

In silico Approaches to SAR (e.g., Molecular Docking)

In silico methods, such as molecular docking, are powerful tools in modern drug discovery for predicting the binding of a ligand to a target protein and for rationalizing structure-activity relationships. nih.govchemrxiv.org These computational techniques can provide valuable insights into the potential molecular targets of a bioactive compound and guide the design of more potent and selective analogs. shanghaitech.edu.cn

In the context of this compound, molecular docking studies could be employed to investigate its interaction with potential target proteins within P. falciparum. This would help to form hypotheses about its mechanism of action and identify key binding interactions that could be enhanced through chemical modification.

As of now, there are no specific molecular docking or other in silico SAR studies for this compound reported in the scientific literature. The application of these computational approaches remains a promising and unexplored area of research that could significantly accelerate the development of this compound-based therapeutic agents.

Biological Activities and Mechanistic Investigations of Steenkrotin a

Antiplasmodial Activity

Steenkrotin A has demonstrated notable activity against the malaria parasite, Plasmodium falciparum. nih.govup.ac.za The compound was first identified as an antiplasmodial agent in research conducted by Prozesky in 2004, where it was initially referred to as crotrene A. up.ac.za Subsequent studies have confirmed its moderate but promising effects against various strains of the parasite. nih.govup.ac.za

The antiplasmodial efficacy of this compound has been evaluated against both chloroquine-sensitive (D6, D10) and chloroquine-resistant (Dd2, W2) strains of P. falciparum. nih.govup.ac.za The compound exhibited varied levels of activity across these strains. It was found to be inactive against the D6 strain at the highest tested concentration (>10.00 µg/ml) but showed moderate activity against the D10 strain with a half-maximal inhibitory concentration (IC50) of 5.20 µg/ml. up.ac.za Its most significant activity was observed against the resistant strains, with an IC50 of 3.00 µg/ml for W2 and 3.10 µg/ml for Dd2. up.ac.za

Another study reported these activities in micromolar concentrations, showing IC50 values of 15.8 µM against the D10 strain, >30 µM against the D6 strain, 9.1 µM against the W2 strain, and 9.4 µM against the Dd2 strain. nih.govresearchgate.net

Table 1: Antiplasmodial Activity of this compound against P. falciparum Strains

Strain Type IC50 (µg/ml) up.ac.za IC50 (µM) nih.govresearchgate.net
D6 Chloroquine-Sensitive >10.00 >30
D10 Chloroquine-Sensitive 5.20 15.8
W2 Chloroquine-Resistant 3.00 9.1
Dd2 Chloroquine-Resistant 3.10 9.4

A noteworthy aspect of this compound's bioactivity is its differential potency against chloroquine-resistant parasite strains. up.ac.za The compound is more active against the resistant W2 and Dd2 strains than it is against the sensitive D10 strain. up.ac.za This characteristic suggests that this compound may employ a mechanism of action that is distinct from that of chloroquine (B1663885) and circumvents the resistance mechanisms developed by the parasite. up.ac.za This finding highlights its potential as a promising scaffold for the development of new antimalarial drugs effective against resistant infections. up.ac.za

Investigations into the interaction of this compound with conventional antimalarials have revealed synergistic activity. up.ac.za When tested in combination with chloroquine against the resistant W2 strain, the IC50 of the combination was 2.00 µg/ml, an improvement from the 3.00 µg/ml IC50 of this compound alone. up.ac.za A similar synergistic effect was previously reported for this compound (then named crotrene A) with chloroquine against the RB1 strain of P. falciparum. up.ac.za However, when combined with chloroquine against the sensitive D6 strain, the activity was not significantly enhanced, with an IC50 of 12.00 µg/ml. up.ac.za The synergistic interaction with chloroquine, particularly against resistant strains, suggests that this compound may interfere with the parasite's resistance mechanisms, potentially restoring sensitivity to chloroquine. uq.edu.au

Table 2: Synergistic Activity of this compound with Chloroquine

P. falciparum Strain Compound IC50 (µg/ml) up.ac.za
W2 (Resistant) This compound 3.00
This compound + Chloroquine 2.00
D6 (Sensitive) This compound >10.00
This compound + Chloroquine 12.00

The precise molecular mechanism underlying the antiplasmodial activity of this compound has not been fully elucidated. up.ac.zaoup.com Unlike potent antimalarials such as artemisinin, whose activity is linked to an endoperoxide bridge, this compound lacks this structural feature. up.ac.zamdpi.com The related compound Steenkrotin B, which does contain an endoperoxide group, was found to be inactive against P. falciparum, suggesting that the activity of this compound is not dependent on this functional group and may involve different structural constraints or targets within the parasite. up.ac.za The synergistic effect with chloroquine points towards a mechanism that might involve interference with the parasite's detoxification of heme or other resistance pathways, but further mechanistic studies are required to identify its specific molecular targets. up.ac.zanih.gov

Synergistic Effects with Established Antimalarials (e.g., Chloroquine)

Antibacterial Activity

In addition to its antiplasmodial properties, this compound has been screened for antibacterial effects.

This compound has demonstrated inhibitory activity against the Gram-positive bacterium Bacillus cereus. up.ac.za In qualitative bioautography assays, where a TLC plate is sprayed with a bacterial culture, this compound produced clear zones, indicating the inhibition of bacterial growth. up.ac.za The minimum inhibitory concentration (MIC) was described as promising against this pathogen. up.ac.za

Activity against Gram-Negative Bacteria (Escherichia coli)

This compound has demonstrated notable activity against the Gram-negative bacterium Escherichia coli. up.ac.za In laboratory testing, the antibacterial efficacy of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC, which represents the lowest concentration of the compound that prevents visible growth of the bacterium, was established using a serial dilution microplate assay. up.ac.za For this compound, the MIC against Escherichia coli was recorded at 50.0 µg/ml. up.ac.za This finding indicates a promising level of antibacterial activity against this common pathogen. up.ac.za The initial screening that prompted this quantitative analysis involved bioautography on TLC plates, which showed clear zones of growth inhibition, confirming the compound's effect on E. coli. up.ac.za

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against E. coli

Compound Test Organism MIC (µg/ml)
This compound Escherichia coli 50.0
Streptomycin (Control) Escherichia coli 10.0

Data sourced from a serial dilution microplate assay. up.ac.za

Exploration of Antibiotic Mechanism

While this compound has been identified as having antibacterial properties, the precise mechanism of action through which it exerts this effect has not been fully detailed in the available scientific literature. up.ac.za Initial investigations confirmed its inhibitory activity through bioautography, where the compound prevented bacterial growth on TLC plates, and this was followed by MIC determination. up.ac.za However, further studies are required to understand the specific molecular processes involved. General challenges in combating bacteria include their ability to acquire resistance, for instance, through gene transfer between different strains and species. up.ac.za Understanding the specific mechanism of a new antibiotic agent like this compound is crucial for its future development.

Antioxidant Activity Profile

The antioxidant potential of this compound was evaluated using the 2, 2'-diphenyl-1-picryldrazyl (DPPH) radical scavenging assay, a standard method for assessing the ability of a compound to neutralize free radicals. up.ac.za Both qualitative and quantitative tests were performed. up.ac.za

Qualitative analysis on TLC plates showed that this compound does possess some antioxidant activity. up.ac.za However, the quantitative results indicated that this activity is relatively weak. The IC50 value, which is the concentration required to scavenge 50% of DPPH radicals, was found to be greater than 280.00 µg/ml for this compound. up.ac.za When compared to the potent antioxidant Quercetin (IC50 of 0.05 µg/ml) and the standard Ascorbic acid (IC50 of 3.30 µg/ml), the activity of this compound is substantially lower. up.ac.za In fact, the DPPH scavenging activity of Quercetin was determined to be over 5,500 times more potent than that of this compound. up.ac.za

Table 2: Quantitative Antioxidant Activity of this compound

Substance IC50 (µg/ml) Ascorbic Acid Equivalents
This compound > 280.00 > 0.01
Quercetin 0.05 66.00
Ascorbic acid (Standard) 3.30 1.00

Data sourced from DPPH radical scavenging assay. up.ac.za

Absence of Activity in Specific Assays (e.g., Anti-HIV, Antimycobacterial)

This compound has been evaluated for a range of biological activities, with investigations revealing a lack of efficacy in certain specific assays.

Anti-HIV Activity: The compound was tested for its ability to inhibit HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. up.ac.za Using a reverse transcriptase colorimetric assay, this compound was found to be inactive at the tested concentration of 50 µg/ml. up.ac.za

Antimycobacterial Activity: The activity of this compound against Mycobacterium tuberculosis (strain H37Rv) was assessed using the radiometric BACTEC method. up.ac.za The results showed that the IC50 for this compound was greater than 10 µg/ml, which was the highest concentration tested. up.ac.za Consequently, the compound is classified as inactive against M. tuberculosis. up.ac.za

Elucidation of Molecular Targets and Pathways

The total synthesis of this compound has been a subject of significant interest in organic chemistry, with researchers developing complex strategies to construct its unique pentacyclic structure. oup.comscribd.comresearchgate.net These synthetic pathways involve key chemical reactions such as intramolecular carbonyl-ene reactions and SmI2-mediated cyclizations. scribd.comacs.orgnih.gov

However, while the chemical synthesis pathways are well-documented, the specific biological molecular targets and metabolic pathways through which this compound exerts its observed biological effects, such as its antibacterial activity, are not yet fully elucidated. oup.com Research has confirmed its biological activities, but the precise proteins, enzymes, or cellular pathways that it interacts with to produce these effects remain an area for further investigation.

Advanced Spectroscopic and Computational Approaches in Steenkrotin a Research

Application of Advanced NMR Techniques for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure of complex organic molecules in solution. auremn.org.br For a molecule with multiple stereocenters and a rigid fused-ring system like Steenkrotin A, advanced NMR techniques are indispensable for unambiguous conformational analysis. mdpi.com While basic 1D NMR (¹H and ¹³C) provides initial structural information, 2D NMR experiments are crucial for establishing connectivity and spatial relationships.

Furthermore, the measurement of scalar coupling constants (³J-values) can provide quantitative information about dihedral angles through the Karplus equation, helping to define the puckering of the various rings within the this compound skeleton. mdpi.com An integrated approach, combining these experimental NMR restraints with computational modeling, allows for the construction of a high-resolution, ensemble-averaged model of the molecule's dominant conformation in solution. mdpi.com

Table 1: Illustrative Application of Key NMR Data for Conformational Analysis of this compound This table represents hypothetical data that would be critical in defining the molecular shape.

NMR TechniqueObserved Interaction (Hypothetical)Structural Information Deduced
NOESYCorrelation between a proton on the tetrahydrofuran (B95107) ring and a proton on the cycloheptane (B1346806) ring.Confirms the cis-fusion of the umn.eduup.ac.za spirobicyclic skeleton.
³JH,H CouplingA small coupling constant (e.g., < 3 Hz) between two adjacent protons on the six-membered ring.Indicates a dihedral angle of approximately 90°, defining the chair/boat conformation of the ring.
ROESYCross-peak between two protons that are spatially close but have a correlation time unsuited for NOESY.Provides supplementary distance restraints for building a comprehensive 3D model.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides theoretical insights that complement experimental data, enabling the prediction of molecular properties, reactivity, and interactions that can be difficult or impossible to measure directly. chemrxiv.org

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. scispace.com It is widely applied in chemistry to predict molecular geometries, energies, and properties related to chemical reactivity. nih.govrsc.org For this compound, DFT calculations can map the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for understanding its potential to interact with biological targets and for rationalizing the outcomes of chemical reactions used in its synthesis. mdpi.com Reactivity descriptors such as the Fukui function and local hardness can be calculated to predict the most likely sites for metabolic transformation or chemical attack.

While standard DFT functionals are powerful for ground-state properties, they often fail to accurately describe long-range interactions, such as those involved in charge-transfer excitations. osti.gov Long-Range Corrected DFT (LC-DFT) methods address this by incorporating a portion of exact Hartree-Fock exchange at long inter-electronic distances. arxiv.orgnih.gov This makes LC-DFT particularly well-suited for calculating vertical excitation energies, orbital energies, and the properties of excited states. umn.edumdpi.com For a natural product like this compound, LC-DFT could be used to predict its UV-Vis spectrum and investigate its photophysical properties, which may be relevant to its biological activity or degradation pathways.

Table 2: Typical Parameters Analyzed in MD Simulations of a this compound-Target Complex

ParameterDescriptionSignificance for this compound Research
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions between the simulated structure and a reference structure over time.Indicates the stability of the this compound-protein complex. A stable RMSD suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual amino acid residues around their average positions.Identifies flexible regions of the protein target that may be important for ligand entry or binding.
Binding Free Energy (e.g., MM/PBSA)An estimation of the free energy change upon ligand binding, calculated from the MD trajectory.Quantifies the strength of the interaction between this compound and its target, helping to rank potential inhibitors.

The total synthesis of a complex molecule like this compound involves numerous steps where stereoselectivity is paramount. chemistryviews.orgorganic-chemistry.org Quantum chemical calculations have become an essential tool for predicting the mechanisms and outcomes of complex organic reactions. rsc.org By calculating the energies of transition states for different possible reaction pathways, chemists can predict which product is likely to form. ethz.ch For instance, the synthesis of this compound features a key cascade intramolecular aldol (B89426) condensation/vinylogous retro-aldol/aldol reaction to forge the final six-membered ring. chemistryviews.org Predicting the stereochemical outcome of such a complex cascade would be greatly aided by quantum mechanical modeling, helping to rationalize why a particular diastereomer is formed and guiding the choice of reaction conditions to achieve the desired product. researchgate.netnih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

Mass Spectrometry-Based Metabolomics for Pathway Intermediates

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. ntnu.edu Mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC-MS) is a primary analytical platform in metabolomics due to its high sensitivity and selectivity. nih.govau.dk This approach can be used to identify and quantify thousands of metabolites in a single analysis. mdpi.com

In the context of this compound, MS-based metabolomics could be applied to extracts of Croton steenkampianus to investigate the biosynthetic pathway of this diterpenoid. By comparing the metabolic profiles of different plant tissues or plants grown under different conditions, researchers could identify potential precursors and metabolic intermediates leading to the formation of this compound and related compounds like Steenkrotin B. up.ac.zaresearchgate.net This provides a powerful method for elucidating natural product biosynthesis without relying on traditional, often laborious, isotopic labeling studies.

Future Research Directions and Translational Potential

Steenkrotin A, a complex diterpenoid isolated from the leaves of Croton steenkampianus, presents a unique molecular architecture that has captured the interest of the scientific community. utexas.eduoup.com Its initial discovery revealed mild antiplasmodial activity, suggesting its potential as a scaffold for therapeutic development. utexas.educhemistryviews.org The successful total synthesis of this compound has further paved the way for extensive investigation into its biological properties and potential applications. thieme-connect.comorganic-chemistry.orgnih.gov This section outlines key areas for future research that could unlock the full therapeutic potential of this intricate natural product.

Q & A

Q. What analytical techniques are essential for confirming the structural identity of Steenkrotin A in phytochemical studies?

this compound’s structure is confirmed through a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For instance, NMR analysis resolves stereochemistry and functional groups, while X-ray crystallography provides definitive proof of molecular configuration. Researchers must cross-validate data with existing literature (e.g., spectral data discrepancies observed in synthetic vs. natural samples) to ensure accuracy .

Q. What natural sources and ecological significance are associated with this compound?

this compound is isolated from Croton steenkampianus, a plant studied for its bioactive secondary metabolites. Its presence in this species suggests ecological roles in plant defense mechanisms, though specific biosynthetic pathways remain under investigation. Researchers should prioritize field studies to correlate environmental factors with compound yield .

Q. How do researchers evaluate the preliminary bioactivity of this compound?

Standard assays include in vitro testing against disease models (e.g., Plasmodium falciparum for antimalarial activity) and cytotoxicity screening using cell lines like Vero cells. For example, this compound showed moderate antiplasmodial activity (IC₅₀: 35.0 µg/mL) and lower cytotoxicity (IC₅₀: 35.0 µg/mL) compared to chloroquine (IC₅₀: 25.0 µg/mL), suggesting a therapeutic window worth exploring .

Advanced Research Questions

Q. What synthetic strategies address challenges in the asymmetric total synthesis of this compound?

Key steps include constructing the [5,6,7]-tricyclic core via titanium(III)-catalyzed reductive cyclization and Diels-Alder reactions. The Zhejiang University group achieved this through a tandem intramolecular aldol/vinylogous aldol process, highlighting the need for precise control over stereochemistry and regioselectivity. Researchers must optimize reaction conditions (e.g., solvent, temperature) to mitigate side reactions .

Q. How can contradictions in spectral data between synthetic and natural this compound be resolved?

Discrepancies (e.g., in NMR or MS profiles) often arise from stereochemical mismatches or impurities. Researchers should employ advanced techniques like 2D-NMR (COSY, NOESY) and high-resolution MS. For example, synthetic Steenkrotin B’s spectral data mismatched its natural counterpart, prompting re-evaluation of protective group strategies and reaction pathways .

Q. What methodologies validate the biological mechanisms of this compound’s antiplasmodial activity?

Beyond IC₅₀ determination, mechanistic studies involve enzyme inhibition assays (e.g., Plasmodium lactate dehydrogenase) and molecular docking to identify target interactions. Researchers should also assess synergy with existing antimalarials and resistance profiles using genetically modified parasite strains .

Q. How do researchers design experiments to address low yields in this compound synthesis?

Yield optimization requires kinetic and thermodynamic analysis of key steps. For instance, the SmI₂-mediated reductive cyclization in THF at −78°C improved diastereoselectivity in related syntheses. Statistical tools like Design of Experiments (DoE) can systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify optimal conditions .

Methodological Best Practices

Q. What reporting standards ensure reproducibility in this compound research?

Follow guidelines from journals like the Beilstein Journal of Organic Chemistry:

  • Methods : Detail reaction conditions (solvent, temperature, catalysts), purification techniques, and characterization data.
  • Data : Provide raw spectral data in supplementary materials and cross-reference with published protocols.
  • Ethics : Disclose conflicts of interest and adhere to biological safety protocols when handling pathogens .

Q. How should researchers prioritize follow-up studies when initial bioactivity results are inconclusive?

Use structure-activity relationship (SAR) studies to modify this compound’s functional groups (e.g., hydroxyl or ketone moieties) and retest activity. Computational tools like QSAR modeling can predict modifications with higher efficacy .

Q. What strategies mitigate cytotoxicity while enhancing this compound’s therapeutic potential?

Derivatization (e.g., prodrug formulations) or encapsulation in nanocarriers can improve selectivity. For example, conjugating this compound with targeting ligands may reduce off-target effects observed in Vero cell assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.